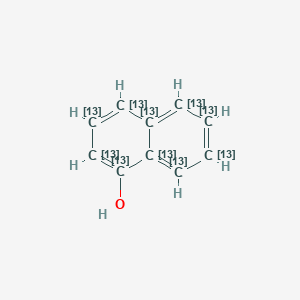

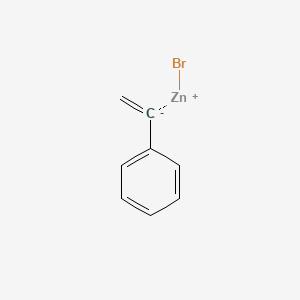

1-Phenylvinylzinc bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"1-Phenylvinylzinc bromide" is a chemical compound of interest in the field of organic chemistry, particularly in the synthesis of various organic compounds.

Synthesis Analysis

- The synthesis of related brominated vinyl compounds involves reactions of aryl acetylenes with various agents. For example, 1-(2-benzoyl-1-bromovinyl)-1,1-dimethylhydrazinium bromide was synthesized from 1-aroyl-2-bromoacetylenes and N,N-dimethylhydrazine (Elokhina et al., 1999).

Molecular Structure Analysis

- X-ray diffraction analysis is commonly used to determine the structure of similar compounds, providing insights into their molecular configuration (Elokhina et al., 1999).

Chemical Reactions and Properties

- Compounds like o-bromophenylzinc have been found efficient in synthetic chemistry, particularly in Pd(0)-catalyzed stepwise cross-coupling reactions, highlighting their reactivity and utility in forming diverse compounds (Okano et al., 1998).

- The reactivity of these compounds can lead to the formation of complex structures, such as dihydropyranones, via multi-component reactions (Le Gall et al., 2018).

Physical Properties Analysis

- The physical properties, such as crystal structures and interactions, of related compounds can be explored through techniques like X-ray diffraction and differential scanning calorimetry (Foces-Foces et al., 1988).

Chemical Properties Analysis

- The chemical properties, such as reactivity and bond formation, of phenylzinc compounds can be influenced by the presence of different functional groups and reaction conditions, as observed in various studies (Okano et al., 1998; Le Gall et al., 2018).

科学的研究の応用

Organic Synthesis and Chemical Reactions : Phenylzinc bromide has been employed in chemical research for the synthesis of complex organic compounds. Wittig (1980) discusses the use of phenyl groups in the weakening of C-C linkages, leading to the formation of diradicals, a concept applicable to 1-Phenylvinylzinc bromide as well (Wittig, 1980).

Photoluminescent Materials : Derivatives of similar compounds have been used to create photoluminescent materials. For instance, derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide have shown mechanofluorochromism and aggregation-induced emission characteristics. Such properties are important for developing new materials with specific light-emitting features (Weng et al., 2018).

Pharmaceutical Research : Some studies have explored the transport mechanism of compounds structurally related to 1-Phenylvinylzinc bromide in cancer research. For instance, the transport of 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)- 4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide, a survivin suppressant, has been studied in relation to its anticancer properties (Minematsu et al., 2010).

Catalysis and Chemical Reactions : The catalysis of reactions involving organozinc bromides, such as cobalt-catalyzed cross-coupling, is another area of application. This research is significant for the development of new synthetic pathways in organic chemistry (Corpet et al., 2014).

Environmental Studies and Sensor Development : Research has also been conducted on the use of bromide ions in environmental studies and the development of selective sensors. For example, bromide selective electrodes based on certain macrocyclic complexes have been explored for environmental monitoring and analysis (Singh et al., 2006).

Safety and Hazards

1-Phenylvinylzinc bromide is an organic compound that is irritating to the skin and eyes . It is recommended to use protective gloves and goggles to avoid contact with skin and inhalation of vapors . Storage should be in sealed containers, away from fire and oxidant . If exposed or inhaled, rinse immediately with clean water and seek medical assistance .

特性

IUPAC Name |

bromozinc(1+);ethenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAIHQXNWCNTRT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=[C-]C1=CC=CC=C1.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylvinylzinc bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)